N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is an organic compound belonging to the class of benzofuran carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide typically involves several steps:
Formation of the Benzofuran Core: : Starting with a suitable phenol derivative, the benzofuran core is constructed through cyclization reactions. Commonly, this involves the use of acids or bases to catalyze the cyclization.
Introduction of the Carboxamide Group: : This step involves the reaction of the benzofuran core with a cyanoalkyl halide, such as 1-bromo-2-methylpropyl cyanide, under basic conditions to form the carboxamide linkage.
Methoxylation and Methylation:
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale synthesis reactors: : Automated systems for precise control of temperature, pressure, and reaction times to maximize yield.
Catalytic processes: : Use of specific catalysts to enhance reaction rates and selectivity.
Purification techniques: : Methods like crystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide undergoes several types of reactions, including:
Oxidation: : Typically with strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, tetrahydrofuran, ethanol.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Diverse products depending on the substituents introduced.
Scientific Research Applications
Chemistry
N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is often used as an intermediate in organic synthesis, serving as a building block for more complex molecules.
Biology and Medicine
Pharmacological Studies: : Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Assays: : Used in various assays to study its effects on biological systems, including cell cultures and animal models.
Industry
Material Science:
Agrochemicals: : Research into its use as a component in the formulation of pesticides or herbicides.
Mechanism of Action
The mechanism by which N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide exerts its effects is complex and may involve several molecular targets:
Enzyme Inhibition: : Interaction with specific enzymes, leading to inhibition or modulation of their activity.
Receptor Binding: : Binding to specific receptors on cell surfaces, initiating a series of intracellular events.
Pathways Involved: : Various signal transduction pathways may be affected, leading to changes in cellular function and response.
Comparison with Similar Compounds
N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can be compared with other benzofuran derivatives:
N-(2,6-dimethylphenyl)-2-(4-isobutylphenyl)propanamide: : Known for its anti-inflammatory properties.
5-methoxy-N-(2-phenylethyl)-2-methylbenzofuran-3-carboxamide: : Investigated for its psychoactive effects.
Properties
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-9(2)13(8-17)18-16(19)15-10(3)21-14-6-5-11(20-4)7-12(14)15/h5-7,9,13H,1-4H3,(H,18,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMOVALYGFZJKA-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)N[C@@H](C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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